molecular formula C8H8F3NO B173739 3-Methoxy-4-(trifluoromethyl)aniline CAS No. 106877-20-7

3-Methoxy-4-(trifluoromethyl)aniline

Cat. No.: B173739
CAS No.: 106877-20-7
M. Wt: 191.15 g/mol
InChI Key: QRLOMWASJXMURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-(trifluoromethyl)aniline, also known as 3-methoxy-4-(trifluoromethyl)phenylamine, is an organic compound with the molecular formula C8H8F3NO. It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(trifluoromethyl)aniline typically involves the introduction of the methoxy and trifluoromethyl groups onto an aniline ring. One common method is the nucleophilic aromatic substitution reaction, where a methoxy group is introduced to a trifluoromethyl-substituted aniline precursor. The reaction conditions often involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, nitration, and subsequent reduction reactions. The choice of reagents and conditions is optimized for large-scale production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Comparison with Similar Compounds

Biological Activity

3-Methoxy-4-(trifluoromethyl)aniline is an organic compound with significant potential in various biological applications. It is characterized by its unique molecular structure, which includes a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) attached to an aniline ring. This compound has been studied for its pharmacological properties, particularly in the fields of medicinal chemistry and agrochemicals.

The molecular formula of this compound is C₈H₈F₃NO. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable substrate in organic synthesis. The synthesis typically involves nucleophilic aromatic substitution reactions, using reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Target Interactions:
The mechanism of action for this compound involves its interaction with various biological targets, primarily through its functional groups. The trifluoromethyl group contributes to increased potency by enhancing binding affinity to biological receptors due to its electron-withdrawing nature .

Biochemical Pathways:
This compound is involved in synthesizing substituted bicyclic heterocycles, including quinolines and benzimidazoles, which have demonstrated biological activity . Additionally, it serves as a precursor for synthesizing active pharmaceutical ingredients (APIs) that exhibit strong antitumor and antiviral activities.

Pharmacological Activity

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Its derivatives have been explored for their effects on various cancer cell lines, demonstrating cytotoxicity and potential therapeutic benefits.

Case Studies

  • Antitumor Activity:
    A study highlighted the effectiveness of this compound derivatives against several cancer types, including breast and prostate cancer. The compounds were shown to induce apoptosis in cancer cells through the activation of caspase pathways .
  • Antiviral Properties:
    Another investigation focused on the antiviral potential of this compound against hepatitis C virus (HCV). It was found to inhibit HCV replication effectively by targeting the NS5B polymerase, a crucial enzyme for viral replication .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
This compound Methoxy and trifluoromethyl groupsAntitumor, antiviral
4-(Trifluoromethyl)aniline Lacks methoxy groupLimited biological activity
3-(Trifluoromethyl)aniline Different position of trifluoromethylVaries in reactivity
4-Methoxy-3-(trifluoromethyl)aniline Positional isomerSimilar but distinct reactivity

Properties

IUPAC Name

3-methoxy-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-13-7-4-5(12)2-3-6(7)8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLOMWASJXMURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548364
Record name 3-Methoxy-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106877-20-7
Record name 3-Methoxy-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-4-(trifluoromethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-4-(trifluoromethyl)aniline
Reactant of Route 2
3-Methoxy-4-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
3-Methoxy-4-(trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
3-Methoxy-4-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
3-Methoxy-4-(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
3-Methoxy-4-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.